![molecular formula C7H8N6O B11905526 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-48-1](/img/structure/B11905526.png)
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide
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Overview
Description
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an amino group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-cyano-1-methylpyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for further development as a therapeutic agent.
Biological Activity
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various cancer types. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₄O
- Molecular Weight : 168.16 g/mol
- CAS Registry Number : 5334-99-6
- IUPAC Name : this compound
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, particularly in inhibiting receptor tyrosine kinases (RTKs) such as DDR1 and EGFR.
DDR1 Inhibition
A study demonstrated that derivatives of this compound can effectively inhibit DDR1 kinase activity. One notable derivative exhibited an IC₅₀ value of 44 nM , showing potent inhibition of cell proliferation in DDR1-overexpressing cell lines (HCT-116 and MDA-MB-231) with IC₅₀ values of 4.00 µM and 3.36 µM , respectively . Molecular docking studies revealed that these compounds fit well into the DDR1 binding pocket, suggesting a strong interaction with the kinase domain.
EGFR Inhibition
Another significant aspect of this compound's biological activity is its role as an epidermal growth factor receptor (EGFR) inhibitor. A derivative showed an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . These findings indicate that the compound may be effective in overcoming resistance to existing EGFR-targeted therapies.
Cytotoxic Effects
The cytotoxic effects of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been evaluated across various cancer cell lines. The following table summarizes some key findings:
Compound Derivative | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|---|
6c | HCT-116 | 4.00 | DDR1 inhibition |
6c | MDA-MB-231 | 3.36 | DDR1 inhibition |
12b | A549 | 8.21 | EGFR inhibition |
12b | HCT-116 | 19.56 | EGFR inhibition |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines through targeted inhibition of key signaling pathways.
The mechanisms by which 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects include:
- Inhibition of Kinase Activity : By targeting kinases like DDR1 and EGFR, the compound disrupts critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometric analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by altered cell cycle progression and increased sub-G1 populations .
Study on Anticancer Activity
In a study aimed at evaluating the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, researchers found that several compounds demonstrated significant growth inhibition across multiple cancer cell lines. Notably, a derivative achieved a mean growth inhibition percentage of 43.9% across 56 cell lines , indicating broad-spectrum activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities and orientations of these compounds within target proteins. The docking results suggest that the synthesized derivatives exhibit comparable binding interactions to established inhibitors, highlighting their potential as new therapeutic agents .
Properties
CAS No. |
54814-48-1 |
---|---|
Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H8N6O/c1-13-7-3(4(12-13)6(9)14)5(8)10-2-11-7/h2H,1H3,(H2,9,14)(H2,8,10,11) |
InChI Key |
SGOHZIHNNHUBNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C(=O)N)N |
Origin of Product |
United States |
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